molecular formula C26H31N7O4 B5871235 N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B5871235
M. Wt: 505.6 g/mol
InChI Key: DQCTWIGHZBTKON-OVVQPSECSA-N
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Description

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes a triazine ring and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the formation of a Schiff base through the condensation of an aldehyde with an amine. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O4/c1-34-22-8-7-21(17-23(22)37-19-20-5-3-2-4-6-20)18-27-31-24-28-25(32-9-13-35-14-10-32)30-26(29-24)33-11-15-36-16-12-33/h2-8,17-18H,9-16,19H2,1H3,(H,28,29,30,31)/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCTWIGHZBTKON-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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